

# 1-(Bromomethyl)-4-phenoxybenzene IUPAC name and structure

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## Compound of Interest

Compound Name: 1-(Bromomethyl)-4-phenoxybenzene

Cat. No.: B1332693

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An In-depth Technical Guide to **1-(Bromomethyl)-4-phenoxybenzene**

## Introduction

**1-(Bromomethyl)-4-phenoxybenzene** is an aromatic ether derivative that serves as a valuable intermediate in organic synthesis. Its bifunctional nature, possessing both a reactive bromomethyl group and a stable phenoxy moiety, makes it a versatile building block for the synthesis of more complex molecules. This compound is of particular interest to researchers in medicinal chemistry and materials science for the development of novel pharmaceuticals and polymers. This guide provides a comprehensive overview of its chemical properties, synthesis, and reactivity.

## IUPAC Name and Chemical Structure

- IUPAC Name: **1-(Bromomethyl)-4-phenoxybenzene**<sup>[1]</sup>
- Synonyms: 4-Phenoxybenzyl bromide, 4-(bromomethyl)-1-phenoxybenzene<sup>[1]</sup>
- CAS Number: 36881-42-2<sup>[1][2][3]</sup>
- Molecular Formula: C<sub>13</sub>H<sub>11</sub>BrO<sup>[1][2][3]</sup>
- Molecular Weight: 263.13 g/mol <sup>[1][2]</sup>

Chemical Structure:

Caption: Chemical structure of **1-(Bromomethyl)-4-phenoxybenzene**.

## Physicochemical and Spectral Data

The following tables summarize key physicochemical and spectral properties of **1-(Bromomethyl)-4-phenoxybenzene**.

Table 1: Physicochemical Properties

| Property          | Value                               | Reference |
|-------------------|-------------------------------------|-----------|
| Molecular Formula | C <sub>13</sub> H <sub>11</sub> BrO | [1][2][3] |
| Molecular Weight  | 263.13 g/mol                        | [1][2]    |
| CAS Number        | 36881-42-2                          | [1][2][3] |
| InChIKey          | CPIGBCFBFZSCQI-UHFFFAOYSA-N         | [1][2]    |
| LogP              | 4.57                                | [2]       |
| Purity            | 95%                                 | [3]       |

Table 2: Spectral Data

| Technique           | Description                      | Reference |
|---------------------|----------------------------------|-----------|
| <sup>13</sup> C NMR | Spectra available.               | [1]       |
| IR Spectra          | FTIR spectra have been recorded. | [1]       |
| Raman Spectra       | Spectra available.               | [1]       |

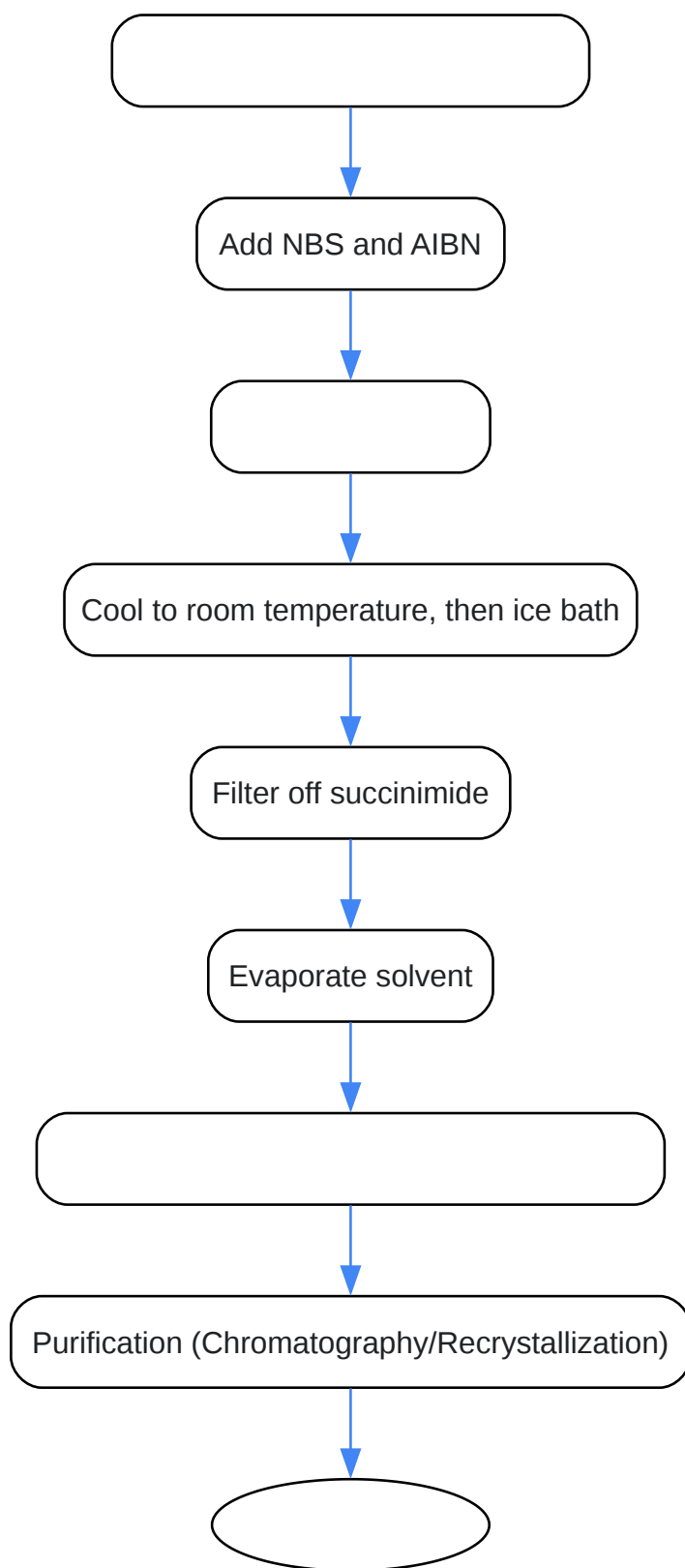
## Synthesis and Experimental Protocols

The synthesis of **1-(bromomethyl)-4-phenoxybenzene** can be achieved through various routes. A common method involves the bromomethylation of 4-phenoxytoluene.

#### Experimental Protocol: Bromomethylation of 4-Phenoxytoluene

This protocol is based on a general procedure for the synthesis of related compounds.<sup>[4]</sup>

- **Dissolution:** Dissolve 4-phenoxytoluene (1 equivalent) in a suitable solvent such as carbon tetrachloride (CCl<sub>4</sub>).
- **Addition of Reagents:** Add N-bromosuccinimide (NBS) (1.5 equivalents) and a radical initiator, such as azo-bis(isobutyronitrile) (AIBN) (catalytic amount), to the solution.
- **Reaction:** Reflux the reaction mixture for 3 hours.
- **Work-up:**
  - Cool the solution to room temperature and then in an ice bath to precipitate succinimide.
  - Filter off the precipitate.
  - Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.
- **Purification:** The resulting product can be purified by column chromatography or recrystallization.



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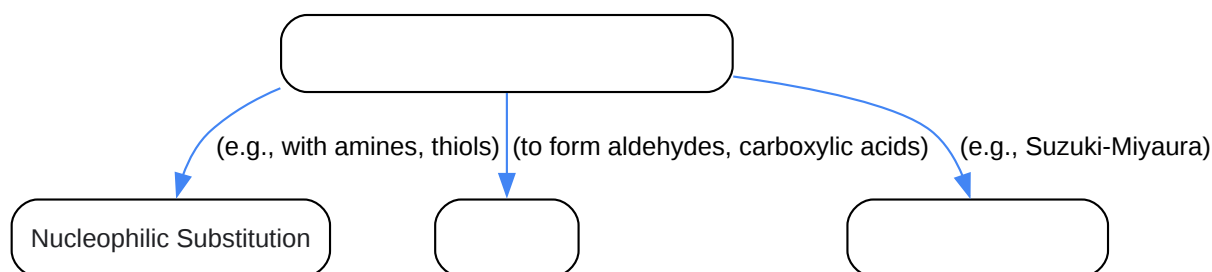
Caption: Synthetic workflow for **1-(Bromomethyl)-4-phenoxybenzene**.

## Chemical Reactivity and Applications

**1-(Bromomethyl)-4-phenoxybenzene** is a versatile intermediate due to its reactive bromomethyl group. It undergoes several types of reactions, making it useful in various synthetic applications.

- **Nucleophilic Substitution:** The bromine atom is a good leaving group, facilitating substitution reactions with a wide range of nucleophiles, such as amines and thiols.
- **Oxidation:** The compound can be oxidized to form the corresponding aldehyde or carboxylic acid derivatives.
- **Coupling Reactions:** It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form new carbon-carbon bonds.

These reactions make it a valuable building block in the synthesis of pharmaceuticals and other complex organic molecules.



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